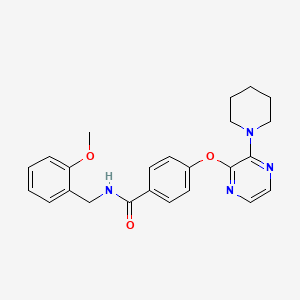

N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Descripción

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-30-21-8-4-3-7-19(21)17-27-23(29)18-9-11-20(12-10-18)31-24-22(25-13-14-26-24)28-15-5-2-6-16-28/h3-4,7-14H,2,5-6,15-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRISDOSESRIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-methoxybenzylamine to yield N-(2-methoxybenzyl)-4-hydroxybenzamide.

-

Introduction of the Pyrazinyl-Piperidine Moiety: : The next step involves the synthesis of the pyrazinyl-piperidine moiety. This can be done by reacting 2-chloropyrazine with piperidine in the presence of a base such as potassium carbonate to form 3-(piperidin-1-yl)pyrazine.

-

Coupling Reaction: : Finally, the coupling of the benzamide core with the pyrazinyl-piperidine moiety is achieved through an etherification reaction. This involves reacting N-(2-methoxybenzyl)-4-hydroxybenzamide with 3-(piperidin-1-yl)pyrazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst can be employed.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(2-hydroxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide.

Reduction: Formation of N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide exhibit significant antidepressant and anxiolytic properties. For example, studies on piperidine derivatives have shown their efficacy in modulating neurotransmitter systems associated with mood regulation. These compounds can enhance serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms .

Antiinflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Derivatives of benzamide and pyrazine have demonstrated the ability to inhibit inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound may be developed into a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Studies have shown that related pyrazine compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . This suggests a potential application of this compound as an antimicrobial agent.

Interaction with Receptors

The compound is believed to interact with various neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and norepinephrine receptors. This interaction can lead to altered signaling pathways that enhance mood and reduce anxiety .

Inhibition of Enzymatic Activity

In terms of anti-inflammatory action, the compound may inhibit enzymes involved in the production of pro-inflammatory cytokines. For instance, its structural analogs have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Protein Binding: The compound could bind to proteins, affecting their function and stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

*Estimated based on analogs.

Key Observations:

- Halogenated analogs (e.g., 3-chloro-4-fluorobenzyl) may exhibit stronger binding to hydrophobic pockets in target proteins due to increased polarity and halogen bonding . The nitro group in the compound from could serve as a reactive handle for catalytic functionalization or reduction to an amine .

Synthetic Routes :

- Synthesis of these compounds often involves reductive amination (e.g., coupling amines with ketones) or nucleophilic aromatic substitution (e.g., pyrazine-oxygen bond formation) .

- The trifluoromethyl-substituted analog () shares a similar synthetic pathway to the target compound, differing only in the benzyl chloride used during the coupling step .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

- Solubility : The 2-methoxybenzyl group may reduce aqueous solubility relative to more polar substituents (e.g., nitro or hydroxyl groups) but improve blood-brain barrier penetration for CNS-targeted therapies.

Actividad Biológica

N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a methoxybenzyl group and a piperidinyl-pyrazine moiety. The synthesis typically involves several steps, including:

- Formation of the Pyrazine Ring : This is achieved through the condensation of appropriate diamines with diketones under acidic conditions.

- Attachment of the Piperidine Group : Introduced via nucleophilic substitution reactions with a suitable leaving group on the pyrazine ring.

- Formation of the Benzamide Core : This involves reacting 2-methoxybenzylamine with benzoyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has been shown to act as an inhibitor of phosphodiesterase enzymes, which play crucial roles in cellular signaling and regulation.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of similar compounds within the benzamide class. For example, derivatives bearing methoxy and hydroxy groups have demonstrated significant activity against cancer cell lines, particularly MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 1.2 to 5.3 µM, indicating potent activity against tumor proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(methoxybenzyl)-4-benzamide | MCF-7 | 3.1 |

| Cyano-substituted derivative | MCF-7 | 1.2 - 5.3 |

| Hydroxy-substituted derivative | MCF-7 | 4.8 |

Antioxidant Activity

In addition to antiproliferative effects, this compound has shown potential antioxidant properties. Compounds within this class have been evaluated for their ability to prevent oxidative damage, which is linked to various diseases including cancer and neurodegeneration .

Case Studies

Case Study 1: Antiproliferative Activity Assessment

A study investigated the antiproliferative effects of various benzamide derivatives on MCF-7 cells, revealing that modifications at the N atom significantly influenced their activity. Compounds with electron-donating groups exhibited enhanced potency, suggesting that structural modifications can optimize therapeutic efficacy .

Case Study 2: Phosphodiesterase Inhibition

Another study focused on pyrazine compounds as phosphodiesterase inhibitors, demonstrating that derivatives like this compound could effectively modulate enzyme activity, thereby influencing cellular signaling pathways associated with various disorders .

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, and what challenges are associated with its purification?

- Methodological Answer : The compound can be synthesized via coupling reactions using activating agents like HBTU or BOP in THF under reflux, followed by purification via silica gel column chromatography. Key challenges include low yields due to steric hindrance from the 2-methoxybenzyl group and solubility issues during workup. For example, intermediate amide formation requires careful pH adjustment (e.g., NaHCO₃) to prevent decomposition . Fluorinated analogs may require additional steps, such as deprotection with 1N HCl, as seen in related piperazine derivatives .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation involves a combination of ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, the pyrazine ring’s substitution pattern can be verified via ¹H-NMR coupling constants (e.g., J = 2.4 Hz for pyrazine protons), while the 2-methoxybenzyl group is confirmed by aromatic proton signals at δ 6.8–7.3 ppm. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer : Antimicrobial activity can be assessed using broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported. Enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s targets) require spectrophotometric methods using Ellman’s reagent . Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing 2-methoxy with trifluoromethyl or halogen groups) and evaluate effects on lipophilicity (logP), metabolic stability (e.g., liver microsome assays), and target binding (e.g., IC₅₀ in enzyme assays). Computational modeling (e.g., molecular docking with AutoDock Vina) can predict interactions with targets like dopamine D3 receptors or kinases . For example, fluorination at the pyrazine ring may enhance blood-brain barrier penetration .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictory data (e.g., varying IC₅₀ values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Standardize protocols using controls like staurosporine (kinase inhibitor) and validate results across multiple cell lines. Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) can resolve conflicts. For example, antimicrobial activity discrepancies in thieno derivatives were linked to bacterial strain-specific efflux pumps .

Q. How are in vitro-to-in vivo translation challenges mitigated for this compound?

- Methodological Answer : Pharmacokinetic profiling (e.g., plasma stability, CYP450 inhibition) should precede in vivo studies. Rodent models can assess oral bioavailability and tissue distribution via LC-MS/MS. For neuroactive compounds, brain-to-plasma ratio calculations are critical. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve solubility, as seen in piperazine-based drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.